Tubastrindole A
Description
Tubastrindole A is a bis-indole alkaloid first isolated from marine corals of the genus Tubastraea, such as Tubastraea aurea . Structurally, it belongs to a family of dimeric aplysinopsin derivatives characterized by fused heterocyclic rings and brominated indole moieties . Its molecular formula is C28H26N7O3Br, as determined by HRFABMS and NMR spectroscopy . The compound exhibits a pale yellow oil consistency, with optical rotation values ([α]D) indicating modest enantiomeric purity . This compound is biosynthetically linked to aplysinopsin-type precursors, suggesting a pathway involving dimerization and oxidative modifications .
Properties
Molecular Formula |
C28H27BrN8O2 |
|---|---|
Molecular Weight |
587.5 g/mol |
InChI |
InChI=1S/C28H27BrN8O2/c1-34-23(38)27(36(3)25(34)30)12-17-15-7-5-6-8-19(15)33-22(17)28(24(39)35(2)26(31)37(28)4)21(27)18-13-32-20-11-14(29)9-10-16(18)20/h5-11,13,21,30-33H,12H2,1-4H3/t21-,27-,28+/m0/s1 |
InChI Key |
LVABJUZWHKWSAZ-YNOBPPCASA-N |
Isomeric SMILES |
CN1C(=O)[C@@]2(CC3=C([C@]4([C@H]2C5=CNC6=C5C=CC(=C6)Br)C(=O)N(C(=N)N4C)C)NC7=CC=CC=C37)N(C1=N)C |
Canonical SMILES |
CN1C(=O)C2(CC3=C(C4(C2C5=CNC6=C5C=CC(=C6)Br)C(=O)N(C(=N)N4C)C)NC7=CC=CC=C37)N(C1=N)C |
Synonyms |
tubastrindole A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Tubastrindoles and Related Compounds
| Compound | Molecular Formula | Key Structural Modifications | Optical Rotation ([α]D) | Source Organism |
|---|---|---|---|---|
| Tubastrindole A | C28H26N7O3Br | Brominated indole, 1,3-dimethylimidazolidinone core | Not reported | Tubastraea aurea |
| Tubastrindole B | C28H26N7O3Br | Cyclobutane ring expansion from dictazole precursor | - | Tubastraea sp. |
| Tubastrindole D | C28H26N7O3Br | Similar to A but with distinct methylene/methine NMR | [α]D -1.4 (c 0.07, MeOH) | Tubastraea aurea |
| Tubastrindole H | C28H26N6O4 | Additional oxygen, reduced nitrogen vs. A | [α]D -3.4 (c 0.07, MeOH) | Tubastraea aurea |
| Dictazole B | C28H26N7O3Br | Precursor to Tubastrindole B via ring expansion | - | Marine sponges/corals |
| Cycloaplysinopsin A | C27H25N7O3Br | Spiroimidazolidinone core, no bromine | - | Tubastraea sp. |
Key Observations :
- Bromination : Tubastrindoles A, B, and D retain bromine at C-6 of the indole moiety, while Tubastrindole H lacks bromine .
- Heterocyclic Core: this compound and D share a 1,3-dimethylimidazolidinone core, whereas Tubastrindole B features a cyclobutane ring formed via biomimetic ring expansion .
- Stereochemistry: NOESY and NMR comparisons reveal conserved relative stereochemistry across Tubastrindoles A–H, despite small optical rotation variations .
Key Differences :
Table 3: Pharmacological Profiles
| Compound | Target/Activity | IC50/EC50 | Selectivity |
|---|---|---|---|
| Tubastrindole B | α1 Glycine receptor (GlyR) antagonist | 25.9 μM | >300 μM for α3 GlyR |
| This compound | Not active (cytotoxicity, antimicrobial) | N/A | N/A |
| 6-Bromoaplysinopsin | Serotonin 5-HT2 receptor agonist | Ki ~ nM range | Moderate |
| Dictazole B | Proposed biosynthetic intermediate | N/A | N/A |
Key Findings :
- This compound lacks notable bioactivity in preliminary screens, contrasting sharply with Tubastrindole B’s potency .
- 6-Bromoaplysinopsin, a monomeric precursor, shows affinity for serotonin receptors, highlighting the divergent roles of dimerization .
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